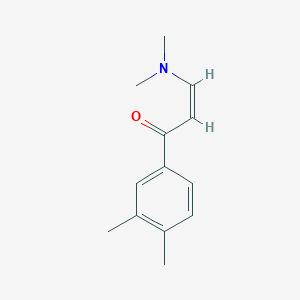

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLJLNGZUQJZCR-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C\N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 3,4-dimethylacetophenone reacts with DMF-DMA under reflux in anhydrous dimethylformamide (DMF) for 24 hours. The reaction achieves a 98% yield when conducted at 110–120°C, with rigorous exclusion of moisture to prevent hydrolysis of the acetal. The product is purified via column chromatography using ethyl acetate/hexane (1:4), yielding a crystalline solid with >99% purity by HPLC.

Key Reaction Conditions:

-

Molar Ratio: 1:1.2 (ketone:DMF-DMA)

-

Solvent: Anhydrous DMF

-

Temperature: 110–120°C (reflux)

-

Time: 24 hours

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation offers a rapid alternative to traditional heating, significantly reducing reaction times from hours to minutes. A protocol adapted from Ambeed.com (2020) demonstrates the synthesis of analogous enaminones using microwave conditions.

Procedure and Parameters

In a sealed microwave vessel, 3,4-dimethylacetophenone (2 mmol) and DMF-DMA (2.4 mmol) are dissolved in benzene with triethylamine (2 mmol) as a base. The mixture is irradiated at 600 W and 85°C for 20 minutes under 17.2 bar pressure. Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from heptane to afford the title compound in 85% yield.

Advantages of Microwave Synthesis:

-

Time Efficiency: 20 minutes vs. 24 hours (traditional method).

-

Improved Selectivity: Reduced side reactions due to uniform heating.

-

Scalability: Suitable for high-throughput screening.

Purification and Stereochemical Control

Chromatographic Purification

Column chromatography remains the gold standard for isolating (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one. Silica gel elution with ethyl acetate/hexane (1:9) effectively separates the product from unreacted starting materials and byproducts.

Recrystallization Techniques

Recrystallization from heptane or hexane yields high-purity crystals (>99.5% by NMR). The Z-configuration of the double bond is confirmed via NOESY spectroscopy, which shows spatial proximity between the dimethylamino group and the aryl protons.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s enone structure allows it to participate in Michael addition reactions, which can modify biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological behaviors of chalcones are heavily influenced by substituents on the aromatic rings and the propenone chain. Below is a comparative analysis of (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations

Halogen substituents (e.g., F, Cl) in other chalcones introduce electron-withdrawing effects, stabilizing the conjugated system but reducing solubility in nonpolar media .

Stereochemical Influence: The Z-configuration of the target compound may impose steric hindrance between the 3,4-dimethylphenyl and dimethylamino groups, affecting molecular packing and crystallinity. In contrast, E-isomers (e.g., fluorophenyl derivatives) adopt more planar conformations, facilitating π-π stacking .

Chloro- and fluoro-substituted analogs demonstrate broader antimicrobial activity due to enhanced electrophilicity and membrane penetration .

Crystallographic Behavior :

Methodological Considerations

- Structural Characterization : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving chalcone configurations, though the target compound’s Z-isomer may require specialized protocols to distinguish it from E-forms .

- Synthetic Yield: The target compound’s 90% synthesis yield aligns with methods for analogous enaminones, highlighting the efficiency of DMF-DMA-mediated condensations .

Biological Activity

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, identified by its CAS number 72851-83-3, is a compound with potential biological activity. Its structure features a dimethylamino group and a substituted phenyl ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C13H17NO

- Molecular Weight : 203.28 g/mol

- Structure : The compound's structure can be represented as follows:

The biological activity of (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors linked to tumor growth and proliferation.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance, research indicates that it may exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| EU-1 | 0.3 | Significant cytotoxicity |

| EU-3 | 0.4 | Moderate cytotoxicity |

| NB-1643 | 0.5 | Moderate cytotoxicity |

| SHEP1 | 1.0 | Lower sensitivity |

| LA1–55N | 1.2 | Lower sensitivity |

These findings highlight the compound's potential as a therapeutic agent in oncology, particularly against acute lymphoblastic leukemia and neuroblastoma.

Mechanistic Insights

The compound's mechanism appears to involve dual inhibition pathways affecting both MDM2 and XIAP proteins, which are crucial for cell survival and proliferation in cancer cells. By disrupting the interaction between these proteins, the compound may enhance apoptosis in tumor cells while sparing normal hematopoietic cells, as indicated by comparative studies on cytotoxicity .

Case Studies

-

Study on Acute Lymphoblastic Leukemia (ALL) :

- A study assessed the effects of (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one on ALL cell lines.

- Results showed a significant reduction in cell viability with an IC50 value of 0.3 μM, indicating strong anticancer activity.

-

Neuroblastoma Cell Lines :

- The compound was tested across multiple neuroblastoma lines (NB-1643, SHEP1).

- It demonstrated varying degrees of potency, with notable inhibition of colony formation and growth in treated cells compared to controls.

Q & A

Q. What are the standard synthetic routes for (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethylacetophenone and dimethylaminoacetaldehyde. Key steps include refluxing in ethanol with a catalytic base (e.g., NaOH) and isolating the product via column chromatography. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to favor the Z-isomer. Purification often involves recrystallization from ethanol or dichloromethane/hexane mixtures to remove unreacted starting materials .

Q. How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?

The Z-configuration is confirmed using nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the dimethylamino group protons in NOE experiments shows spatial proximity to the aromatic protons of the 3,4-dimethylphenyl group, confirming the cis arrangement. X-ray crystallography is definitive for solid-state confirmation, revealing dihedral angles between the enone system and aromatic rings .

Q. What characterization techniques are essential for validating purity and structure?

Essential techniques include:

- 1H/13C NMR : To confirm proton environments and carbon backbone.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- Infrared spectroscopy (IR) : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and enamine (C=N, ~1600 cm⁻¹) stretches.

- Elemental analysis : To verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity?

Z-selectivity is influenced by steric and electronic factors. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Lowering reaction temperatures to slow isomerization.

- Introducing bulky catalysts (e.g., L-proline) to sterically favor the Z-configuration. Monitor progress via HPLC with chiral columns and kinetic studies to identify rate-limiting steps .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions may arise from impurities, solvent effects, or dynamic equilibria. Resolve by:

- Repeating experiments in deuterated solvents (CDCl3 vs. DMSO-d6).

- Performing 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-validating with computational methods (DFT-based chemical shift predictions) .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the α,β-unsaturated system. Fukui indices identify electrophilic sites, while transition-state analysis predicts regioselectivity in Michael additions. Compare with experimental kinetic data to refine computational models .

Q. How does Z/E isomerism influence biological activity in related compounds?

The Z-isomer’s spatial arrangement can enhance binding to target proteins (e.g., kinase inhibitors) by aligning substituents in bioactive conformations. Use molecular docking (AutoDock Vina) and molecular dynamics simulations to compare binding modes. Validate with in vitro assays (e.g., enzyme inhibition) on separated isomers .

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

The enone system acts as a Michael acceptor in cycloadditions. For example, reacting with hydrazines forms pyrazole derivatives, while thiourea additions yield thiazole analogs. Monitor regioselectivity via LC-MS and optimize using catalytic asymmetric methods for enantioselective heterocycle synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or residual solvents. Solutions include:

- Re-crystallizing from different solvents (e.g., acetonitrile vs. ethanol).

- Performing thermogravimetric analysis (TGA) to detect solvent retention.

- Comparing with literature data from high-purity samples (e.g., PubChem or peer-reviewed studies) .

Q. Why do catalytic yields vary across studies using similar conditions?

Variations stem from trace impurities in starting materials or subtle pH/temperature fluctuations. Use design of experiments (DoE) to identify critical parameters. For example, Plackett-Burman screening can pinpoint factors like stirring rate or reagent stoichiometry affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.